molecular formula C6H6F3N3O2 B1277412 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 317806-51-2

5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No. B1277412
M. Wt: 209.13 g/mol
InChI Key: RELBWNKENZUWTK-UHFFFAOYSA-N
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Patent
US06235911B1

Procedure details

To 10 ml of water, 2.37 g (10 mmol) of ethyl 5-amino-1-methyl-3-trifluoromethylpyrazole-4-carboxylate and 0.44 g (11 mmol) of sodium hydroxide were added and stirred at 60° C. for 10 hours. After cooling to room temperature, the reaction mixture was washed with toluene. The resulting aqueous solution was made pH 1 by adding concentrated hydrochloric acid. Precipitate was filtered and dried to obtain 1.78 g of desired 5-amino-1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid as white solid. The yield was 85% Following results were obtained by NMR analysis.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[C:3]=1[C:12]([O:14]CC)=[O:13].[OH-].[Na+]>O>[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[C:3]=1[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
NC1=C(C(=NN1C)C(F)(F)F)C(=O)OCC
Name
Quantity
0.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the reaction mixture was washed with toluene
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=C(C(=NN1C)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.